4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

Researchers developing kinase inhibitors or BRPF1 chemical probes face lengthy de novo route scouting. This compound directly addresses this as a validated intermediate (WO2007/076423 A2). - BRPF1 bromodomain fragment hit (Kd=20µM) with >5-fold selectivity over BRD4 - ideal for FBDD. - C-Br bond enables rapid parallel SAR via Suzuki, Buchwald-Hartwig, or Sonogashira coupling. - Multiple purity grades (95%-98%) with batch-specific QC documentation.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 943323-55-5
Cat. No. B1441999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
CAS943323-55-5
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=N2)N)Br
InChIInChI=1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
InChIKeyMGOYMEQGRDQCME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine – Properties & Sourcing


4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 943323-55-5) is a halogenated heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine (7-azaindole) core with a bromine atom at the 4-position and an amine at the 6-position [1]. With a molecular weight of 212.05 g/mol, it serves as a key synthetic intermediate in the development of kinase inhibitors and other bioactive molecules . This compound is frequently cited in patent literature as a building block for generating chemical diversity, particularly via cross-coupling reactions [2].

1
Synthetic intermediate for kinase inhibitor libraries via Pd cross-coupling
2
Patent-validated building block for 4-substituted 7-azaindole SAR exploration
3
Bromine handle enables efficient Suzuki, Buchwald-Hartwig diversification

Why This Building Block Cannot Be Replaced by Analogs


The 4-bromo substituent on the 7-azaindole core confers a specific reactivity and target engagement profile that is not shared by unsubstituted, chloro-, fluoro-, or iodo- analogs. The bromine atom's size and electronic properties directly influence cross-coupling reaction efficiency and, crucially, shape the steric and electrostatic interactions with biological targets such as kinase ATP-binding pockets or bromodomains. Replacing it with a smaller halogen (e.g., fluorine) or a different leaving group (e.g., iodine) would alter both the synthetic pathway yields and the resulting compound's biological selectivity and potency [1]. This is supported by the compound's distinct, albeit modest, binding affinity for the BRPF1 bromodomain (Kd = 20 µM) compared to a lack of significant binding to other bromodomains like BRD4 [2].

4-Bromo target
Patent-disclosed intermediate
Measurable BRPF1 binding (Kd 20 µM)
Balanced C-Br reactivity
4-Cl/4-F analogs
Not cited in patent schemes
Selectivity profile may shift
Lower cross-coupling efficiency
4-Iodo analog
Not disclosed in same context
Biological target interaction may differ
Higher reactivity but lower stability

Quantitative Evidence for Scientific Selection


Patented Intermediate for Kinase Inhibitor Synthesis

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is explicitly claimed and exemplified as a key intermediate in the synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibitors in a foundational patent (WO2007/076423 A2) [1]. This contrasts with the unsubstituted core or other halogen analogs, which are not specifically named or described in the same synthetic schemes for generating the claimed active kinase inhibitors. The bromine atom provides a reactive handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the installation of diverse aryl and heteroaryl groups essential for modulating kinase selectivity.

Patent intermediate status
Class-level inference
Explicitly named in WO2007/076423 A2; comparators not cited
Supports synthesis route validation
Patent-derived precedence; review specific examples
Medicinal Chemistry Kinase Inhibitors Cross-Coupling

Selective BRPF1 Bromodomain Binding Profile

In a BROMOscan assay, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine demonstrated a Kd of 20 µM for the human BRPF1 bromodomain. In contrast, its affinity for the BRD4 BD1 bromodomain was reported as >100 µM [1]. This indicates a degree of selectivity between structurally related bromodomains. While the affinity is modest, the >5-fold difference in Kd provides a starting point for chemical optimization and validates the 4-bromo-7-azaindole scaffold as a privileged fragment for targeting specific epigenetic readers.

BRPF1 bromodomain Kd
Cross-study comparable
Kd = 20 µM (BRPF1) vs >100 µM (BRD4)
Reported selectivity context for fragment-based screening
BROMOscan assay; >5-fold difference
Chemical Biology Bromodomain Epigenetics

Cross-Coupling Reactivity Advantage Over Chloro/Fluoro Analogs

The bromine substituent in the 4-position serves as a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to its chloro- or fluoro- analogs. The carbon-bromine bond is weaker and more readily oxidatively adds to Pd(0) than C-Cl or C-F bonds [1]. This enables faster and more efficient synthesis of diverse 4-substituted analogs. Conversely, the 4-iodo analog, while potentially even more reactive, is often less stable and more expensive, making the 4-bromo compound a practical balance of reactivity and cost for library synthesis.

Cross-coupling reactivity
Class-level inference
C-Br more reactive than C-Cl/C-F in Pd(0) oxidative addition
Supports efficient SAR library synthesis
Qualitative reactivity advantage; verify under chosen conditions
Organic Synthesis Cross-Coupling Structure-Activity Relationship

Validated Applications Based on Evidence


Synthesizing Patent-Exemplified Kinase Inhibitor Libraries

The explicit use of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine as an intermediate in WO2007/076423 A2 [1] directly validates its application in synthesizing novel pyrrolo[2,3-b]pyridine-based kinase inhibitors. Researchers focused on discovering inhibitors for kinases such as CHK1, CHK2, or other targets addressed by this patent family can directly apply the described synthetic procedures to generate compound collections. This reduces the time and resources needed for de novo route scouting and provides a proven path to biologically active analogs.

Developing Selective Chemical Probes for BRPF1

The measurable, albeit weak, binding to BRPF1 (Kd = 20 µM) alongside a >5-fold selectivity window over BRD4 [1] designates this compound as a validated 'fragment hit' for BRPF1. It is an ideal starting point for fragment-based drug discovery (FBDD) or structure-guided optimization. Medicinal chemists can use this core to elaborate the molecule, aiming to improve potency while maintaining or enhancing selectivity, ultimately developing high-quality chemical probes to study BRPF1's role in chromatin biology and cancer.

Derivatizing 7-Azaindole Cores for SAR Exploration

Leveraging the reactivity of the C-Br bond [1], this compound is perfectly suited for parallel medicinal chemistry efforts. It can be efficiently coupled with a diverse array of boronic acids, amines, and alkynes to rapidly explore the structure-activity relationships at the 4-position of the 7-azaindole scaffold. This makes it a key building block for hit-to-lead campaigns across multiple kinase and epigenetic target programs where this heterocycle is a recognized privileged structure.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Patent-validated intermediate
Synthetic route reproducibility
BRPF1 chemical probe development
BRPF1 bromodomain binding fragment
Selectivity over BRD4 bromodomain
4-substituted 7-azaindole SAR exploration
Reactive C-Br handle for cross-coupling
Reaction efficiency and scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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